6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine
CAS No.: 39824-26-5
VCID: VC0015388
Molecular Formula: C13H15ClN4O4
Molecular Weight: 326.73 g/mol
* For research use only. Not for human or veterinary use.
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Description | 6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-purine, also known as 6-Chloro-9-beta-D-(2,3-isopropylidene)ribofuranosylpurine, is a chemical compound with the CAS No. 39824-26-5 . It has a molecular formula of C13H15ClN4O4 and a molecular weight of 326.74 . Synonyms for this compound include 6-Chloropurine-9-(2,3-isopropylidene-β-D-ribofuranoside) and 2',3'-O-Isopropylidene-6-Chloropurine riboside . The compound can be stored at -20°C and may be useful as a potential candidate in drug discovery . Other names for 6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-purine include 6-Chloro-9-(2',3'-O-isopropylidene-beta-D-ribofuranosyl)purine and 6-chloro-9-[2,3-O-(1-methylethylidene)-β-D-ribofuranosyl]-9H-purine . It is also referred to as 9H-Purine, 6-chloro-9-[2,3-O-(1-methylethylidene)-b-D-ribofuranosyl] . The compound's SMILES notation is CC1(C)O[C@@H]2[C@H] . A related compound is Formaldehyde . Researchers create resumes to highlight expertise in research methodologies, academic achievements, and data analysis software when applying for positions related to this compound . In resumes for research assistant positions, it's important to showcase research skills, knowledge of research methodologies, and the ability to work independently . |
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CAS No. | 39824-26-5 |
Product Name | 6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine |
Molecular Formula | C13H15ClN4O4 |
Molecular Weight | 326.73 g/mol |
IUPAC Name | [(3aR,4R,6R,6aR)-4-(6-chloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |
Standard InChI | InChI=1S/C13H15ClN4O4/c1-13(2)21-8-6(3-19)20-12(9(8)22-13)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1 |
Standard InChIKey | VDYNZOUPLVQLRV-WOUKDFQISA-N |
SMILES | CC1(OC2C(OC(C2O1)N3C=NC4=C3N=CN=C4Cl)CO)C |
Canonical SMILES | CC1(OC2C(OC(C2O1)N3C=NC4=C3N=CN=C4Cl)CO)C |
Synonyms | 6-Chloro-9-β-D-(2,3-isopropylidene)ribofuranosylpurine; |
PubChem Compound | 11727150 |
Last Modified | Sep 16 2023 |
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